Desacetylcinobufagin

Catalog No.
S525687
CAS No.
4026-95-3
M.F
C24H32O5
M. Wt
400.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desacetylcinobufagin

CAS Number

4026-95-3

Product Name

Desacetylcinobufagin

IUPAC Name

5-(5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one

Molecular Formula

C24H32O5

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C24H32O5/c1-22-9-7-15(25)11-14(22)4-5-17-16(22)8-10-23(2)19(13-3-6-18(26)28-12-13)20(27)21-24(17,23)29-21/h3,6,12,14-17,19-21,25,27H,4-5,7-11H2,1-2H3

InChI Key

IXZHDDUFQVXHIL-UHFFFAOYSA-N

SMILES

O=C(C=C1)OC=C1[C@H]2[C@@H](O)[C@@H]3[C@]4(O3)[C@]5([H])CC[C@]6([H])C[C@@H](O)CC[C@]6(C)[C@@]5([H])CC[C@]24C

solubility

Soluble in DMSO

Synonyms

Desacetylcinobufagin; Desacetylcinobufagin; Cinobufagin, deacetyl- (6CI)

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)[C@@H]([C@@H]4C6=COC(=O)C=C6)O)C)O

The exact mass of the compound Desacetylcinobufagin is 400.225 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 234203. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Bufanolides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of the Na+/K+ ATPase Pump

DACB, like other cardiac steroids, is known to inhibit the Na+/K+ ATPase pump, an enzyme crucial for maintaining ion balance across cell membranes. This inhibition can have various effects depending on the cell type. In some studies, DACB has shown promise in:

  • Cancer research: Disrupting ion balance can trigger cell death pathways in cancer cells. Research suggests DACB might have anti-tumor properties by inhibiting the Na+/K+ ATPase pump in cancer cells [].
  • Cardiovascular research: While some cardiac glycosides derived from similar sources have therapeutic applications in heart failure, DACB itself can have negative effects on heart function due to its strong Na+/K+ ATPase pump inhibition [].

Note

Further research is needed to determine the efficacy and safety of DACB in these applications.

Other Potential Applications

Beyond its effect on the Na+/K+ ATPase pump, some studies suggest DACB might have other biological activities:

  • Neuroprotective effects: DACB might offer some protection against neurodegenerative diseases, although the exact mechanisms remain unclear [].
  • Anti-inflammatory properties: Preliminary research suggests DACB might have anti-inflammatory effects, but more investigation is needed [].

Desacetylcinobufagin is a cardiotonic steroid and an active metabolite of cinobufagin, identified by its CAS number 4026-95-3. It is primarily recognized for its cytotoxic properties against various cancer cell lines, including HepG2 (human liver cancer), K562 (human chronic myelogenous leukemia), and HL-60 (human promyelocytic leukemia) cells, with reported half-maximal inhibitory concentrations (IC50s) indicating significant potency in these assays . The compound's molecular formula is C24H32O5, and it has a molecular weight of 400.51 g/mol . Desacetylcinobufagin is characterized by its white solid appearance and is considered an important compound in the study of natural products derived from toad venom.

Desacetylcinobufagin exhibits cytotoxicity against various human cancer cell lines, including HepG2 (liver), K562 (leukemia), and HL-60 (leukemia) cells []. The exact mechanism of action remains under investigation, but it is believed to involve inhibition of the Na+/K+-ATPase enzyme, a critical regulator of cellular ion balance []. This disruption can lead to cell death through a process known as apoptosis.

The primary chemical reaction involving desacetylcinobufagin is deacetylation, which occurs when the acetyl group at the C-16 position of cinobufagin is enzymatically removed . This metabolic transformation is crucial as it leads to the formation of desacetylcinobufagin, which serves as a significant urinary metabolite of cinobufagin . Additionally, hydroxylation reactions may also play a role in the metabolism of desacetylcinobufagin, although the specifics of these reactions require further investigation .

Desacetylcinobufagin exhibits notable biological activities, particularly its cytotoxic effects on cancer cells. Research indicates that it can induce apoptosis in HepG2 cells and has shown potential in inhibiting cell proliferation in various leukemia cell lines . Furthermore, its role as an isoform-specific probe for UDP-glucuronosyltransferases UGT1A4 and UGT1A3 suggests potential applications in drug metabolism studies . The compound's ability to interact with specific enzymes highlights its importance in pharmacological research.

The synthesis of desacetylcinobufagin primarily occurs through the metabolic conversion of cinobufagin via enzymatic deacetylation. This process can be facilitated by microbial transformations, where specific fungi such as Fusarium avenaceum have been shown to convert desacetylcinobufagin into various metabolites . Additionally, alternative synthesis methods may involve chemical modifications or biotransformation techniques using plant cell cultures or fungal systems to produce derivatives with enhanced biological activity.

Desacetylcinobufagin has potential applications in pharmacology and medicinal chemistry due to its cytotoxic properties against cancer cells. Its role as a natural product derived from traditional medicine sources, particularly in Asian herbal practices, also positions it as a candidate for further research into anticancer therapies. Additionally, its interaction with metabolic enzymes makes it valuable for studies on drug metabolism and pharmacokinetics.

Interaction studies involving desacetylcinobufagin have focused on its effects on various biological systems. For instance, investigations into its cytotoxicity have revealed interactions with cellular pathways that lead to apoptosis in cancer cells . Moreover, studies exploring its role as a substrate for UDP-glucuronosyltransferases indicate that it may influence drug metabolism pathways and could be part of broader studies on drug-drug interactions .

Desacetylcinobufagin shares structural similarities with other cardiotonic steroids and natural products derived from toad venom. Below are some similar compounds:

Compound NameStructure SimilarityBiological ActivityUnique Features
CinobufaginHighCytotoxic to cancer cellsPrecursor to desacetylcinobufagin
BufalinModerateAntitumor activityExhibits cardiotonic properties
ResibufogeninModerateAnticancer effectsLess studied but structurally related
ProscillaridinLowCardiotonic effectsDifferent source but similar activity

Desacetylcinobufagin stands out due to its specific metabolic pathway derived from cinobufagin and its unique cytotoxic profile against certain cancer cell lines. Its role as a metabolite also distinguishes it from other compounds that do not undergo similar transformations.

The biosynthesis of desacetylcinobufagin in Bufonidae species follows complex steroid metabolic pathways that diverge from traditional mammalian steroidogenesis. Research has demonstrated that bufadienolide biosynthesis in toads utilizes cholesterol as the primary precursor, but through pathways that are independent of conventional cholesterol side-chain cleavage mechanisms [1] [2].

The fundamental biosynthetic pathway begins with cholesterol as the initial steroid backbone [3] [2]. In Bufo species, transcriptomic analyses have identified 389 candidate genes involved in bufadienolide biosynthesis, which can be categorized into three distinct metabolic phases: terpenoid backbone biosynthesis, cholesterol biosynthesis, and downstream bufadienolide modifications [4]. The cholesterol side-chain cleavage enzyme CYP11A1 has been characterized in Bufo bufo gargarizans, demonstrating its role in converting cholesterol to pregnenolone [4]. However, unlike mammalian systems, pregnenolone does not serve as a direct precursor for bufadienolide formation in amphibians [1] [3].

The biosynthetic machinery in toad species involves specialized enzymatic systems that differentiate bufadienolide production from classical steroidogenesis. Key enzymes identified include 3β-hydroxysteroid dehydrogenase and steroid 5β-reductase, which accumulate at nearly 20-fold higher concentrations in venom glands compared to liver tissue [4]. This tissue-specific expression pattern indicates specialized metabolic compartmentalization for bufadienolide biosynthesis.

Isotope labeling studies using [1,2-3H]cholesterol and [21-14C]coprostanol in Bufo arenarum have confirmed that cholesterol and steroids maintaining intact cholesterol-type side chains are incorporated into bufadienolides, while steroid derivatives with degraded side chains, such as 20-keto-pregnanes, are not converted [3]. This selectivity suggests that the bufadienolide biosynthetic pathway requires specific structural features for substrate recognition and processing.

The biogenetic pathway also involves cytochrome P450 enzymes that catalyze site-specific modifications of steroid intermediates. Recent mining of cytochrome P450 enzymes from toad transcriptomes has identified eight distinct CYP enzymes capable of hydroxylating bufadienolide precursors at different positions [5]. These enzymes demonstrate remarkable substrate specificity and catalytic efficiency, with some variants showing six-fold improvements in catalytic performance [5].

Ecological Distribution in Bufo gargarizans and Bufo bufo

Desacetylcinobufagin exhibits distinctive ecological distribution patterns within Bufonidae species, with significant variation in concentration and chemical profiles across geographic regions. In Bufo bufo gargarizans, comprehensive phytochemical investigations have documented desacetylcinobufagin as a consistently present compound, with concentrations ranging from 0.94 to 2.15 percent of dry weight in skin secretions [6] [7].

The Asian toad Bufo gargarizans demonstrates remarkable geographic variation in bufadienolide composition across its extensive range in eastern, southwestern, and central China [8]. Regional analysis has revealed that toads from eastern China exhibit distinct chemical profiles compared to populations from central and southwestern regions, with variations in bufadienolide concentrations showing specific spatial structure related to the biosynthetic origins of these compounds [8]. The degree of chemical variation increases significantly with increasing geographical distance, suggesting that environmental factors influence the biosynthetic capacity of different populations [8].

In European populations of Bufo bufo, desacetylcinobufagin occurs throughout the species' extensive range, which encompasses most of Europe excluding Ireland, Iceland, parts of Scandinavia, and some Mediterranean islands, extending into western North Asia and northwestern Africa [9] [10]. The European common toad demonstrates adaptive chemical defense production in response to anthropogenic habitat changes, with bufadienolide concentrations varying between natural, agricultural, and urban environments [11].

Ecological studies have demonstrated that Bufo bufo populations adjust their chemical defense production based on environmental conditions, including predator communities and pollution exposure [11]. Urban populations show modified bufadienolide profiles compared to natural habitat populations, indicating phenotypic plasticity in chemical defense systems [11]. This adaptive capacity suggests that desacetylcinobufagin production is subject to environmental regulation and selective pressures.

The distribution of desacetylcinobufagin extends beyond these primary species to include other Bufonidae members. Bufo melanostictus from Southeast Asia contains desacetylcinobufagin at concentrations ranging from 0.12 to 3.69 percent of dry weight [7]. South American species, including Bufo arenarum and Rhinella marina, also produce desacetylcinobufagin, though quantitative data varies significantly between populations and collection methods [12] [13].

The ecological significance of desacetylcinobufagin distribution relates to its role as a predator deterrent and antimicrobial agent. Studies have demonstrated that bufadienolide concentrations in toad secretions correlate with predation pressure and environmental challenges [12] [11]. The compound's antimicrobial properties provide additional ecological advantages, with demonstrated activity against both bacterial and fungal pathogens [12].

Enzymatic Mechanisms of Side-Chain Modifications

The enzymatic mechanisms responsible for desacetylcinobufagin formation involve complex biotransformation processes that modify the side-chain structure of bufadienolide precursors. The primary pathway for desacetylcinobufagin formation involves the deacetylation of cinobufagin at the C-16 position, catalyzed by specific deacetylation enzymes present in toad tissues [14] [15].

Biotransformation studies using filamentous fungi have elucidated the sequential enzymatic steps involved in desacetylcinobufagin formation. Alternaria alternata demonstrates a well-characterized biotransformation pathway beginning with 12β-hydroxylation of cinobufagin, followed by 3-hydroxyl group dehydrogenation, and concluding with C-16 deacetylation [14] [15]. This three-step process occurs with distinct kinetic properties, with 12β-hydroxylation completing within 8 hours as a fast catalytic reaction, while subsequent dehydrogenation and deacetylation proceed at slower rates [14] [15].

The deacetylation mechanism exhibits specific structural requirements for enzymatic recognition. Time-course analyses have revealed that the presence of a C-3 carbonyl group enhances the efficiency of C-16 deacetylation, suggesting that the 3-oxo intermediate facilitates enzymatic binding and catalysis [14] [15]. This observation indicates that the deacetylation process is not a simple hydrolytic reaction but involves complex substrate-enzyme interactions that depend on specific stereochemical configurations.

Cunninghamella elegans provides an alternative biotransformation system that produces desacetylcinobufagin derivatives through hydroxylation and subsequent deacetylation mechanisms [16]. This fungal system generates multiple metabolites, including 12β-hydroxy-desacetylcinobufagin and other novel compounds, demonstrating the diversity of enzymatic modifications possible within the bufadienolide structural framework [16].

The enzymatic specificity of side-chain modifications extends to cytochrome P450 systems identified in toad tissues. CYP46A35, isolated from toad transcriptomes, demonstrates remarkable catalytic efficiency in hydroxylating bufadienolide substrates at specific positions [5]. This enzyme shows improved catalytic performance compared to native systems and exhibits expanded substrate diversity, capable of modifying not only bufadienolides but also common steroid precursors such as progesterone and testosterone [5].

The mechanistic understanding of side-chain modifications has been enhanced by studies of mammalian liver microsomal systems. Rat and human liver microsomes metabolize bufadienolides through pathways that include deacetylation, hydroxylation, and epimerization reactions [17]. These studies have identified 3-dehydrogenation and 3-epimerization as important metabolic transformations that occur alongside deacetylation processes [17].

The regulation of enzymatic side-chain modifications involves tissue-specific expression patterns that concentrate bufadienolide-modifying enzymes in specialized glandular tissues. The 20-fold accumulation of 3β-hydroxysteroid dehydrogenase in venom glands compared to liver tissue demonstrates the specialized nature of bufadienolide biosynthesis [4]. This compartmentalization ensures efficient production and modification of bufadienolides while maintaining separation from general cellular metabolism.

Desacetylcinobufagin represents a significant bufadienolide compound with molecular formula C24H32O5 and molecular weight 400.50 g/mol [1]. This steroid lactone, characterized by its distinctive A/B cis, B/C trans, and C/D cis ring system, demonstrates remarkable pharmacological diversity across multiple therapeutic domains [1] [2]. The compound serves as both an active metabolite of cinobufagin and an independent bioactive entity with distinct mechanistic profiles [2].

Antineoplastic Activity via Apoptotic Pathway Modulation

Desacetylcinobufagin exhibits potent antineoplastic properties through sophisticated apoptotic pathway modulation mechanisms. The compound primarily functions via the intrinsic mitochondria-dependent apoptosis pathway, initiating a cascade of molecular events that culminate in programmed cell death [3] [4].

Mechanistic Framework of Apoptotic Induction

The antineoplastic mechanism of desacetylcinobufagin involves comprehensive disruption of cellular homeostasis through reactive oxygen species generation and mitochondrial dysfunction. The compound induces rapid, cancer-specific increases in cellular reactive oxygen species, leading to oxidative DNA damage and intense replication stress in malignant cells [4]. This oxidative stress serves as the primary trigger for subsequent apoptotic cascades.

Mitochondrial membrane potential loss represents a critical early event in desacetylcinobufagin-induced apoptosis [3]. The compound causes significant depolarization of mitochondrial membranes, triggering cytochrome c release from mitochondria into the cytoplasm [3]. This cytochrome c translocation activates the caspase cascade, specifically involving caspase-9 and caspase-3 activation, ultimately leading to poly(ADP-ribose) polymerase cleavage and apoptotic cell death [5] [3].

Bcl-2 Family Protein Regulation

Desacetylcinobufagin demonstrates profound effects on Bcl-2 family protein expression, fundamentally altering the balance between pro-apoptotic and anti-apoptotic signals [5] [3]. The compound significantly upregulates Bax protein expression while simultaneously downregulating Bcl-2, Bcl-XL, and MCL-1 proteins [6] [5]. This altered Bax/Bcl-2 ratio creates a pro-apoptotic cellular environment that facilitates mitochondrial outer membrane permeabilization and subsequent apoptotic progression [5] [3].

The modulation of these proteins occurs in a concentration-dependent manner, with desacetylcinobufagin treatment resulting in decreased anti-apoptotic protein levels including xIAP, cIAP-1, and survivin [5]. This comprehensive suppression of survival signals ensures effective apoptotic induction across diverse cancer cell types.

DNA Damage Response and Cell Cycle Regulation

Desacetylcinobufagin activates robust DNA damage response mechanisms that contribute to its antineoplastic efficacy [4]. The compound induces oxidative DNA damage through reactive oxygen species overload, triggering strong DNA damage response signaling pathways [4]. Subsequent phosphorylation of CDC25C and stabilization of p53 downstream of DNA damage response results in activation of the G2/M checkpoint, leading to cell cycle arrest followed by apoptosis induction [4].

This dual mechanism of cell cycle arrest and apoptosis provides enhanced therapeutic efficacy by preventing damaged cells from progressing through mitosis while simultaneously eliminating them through programmed cell death pathways [4]. The temporal coordination of these processes ensures comprehensive antineoplastic activity.

Research Findings Summary
Cell Lines Studied: HepG2, U2OS, 143B, A375, OCM1, HCT116
IC50 Range: 0.17-120 μg/mL (cell line dependent)
Apoptosis Rate: 28.4-56.11% at therapeutic concentrations
Mitochondrial Effects: Significant membrane potential loss
Caspase Activation: Caspase-3, -9, -12 pathway involvement
Protein Modulation: Bax↑, Bcl-2↓, cytochrome c release

Membrane Transport Protein Interactions (Na+/K+-ATPase Inhibition)

Desacetylcinobufagin demonstrates specific inhibitory activity against Na+/K+-ATPase, representing a critical mechanism underlying its diverse pharmacological effects [7] [8]. The compound functions as a cardiotonic steroid analog, binding to the extracellular cation pathway of the Na+/K+-ATPase and disrupting normal ionic homeostasis [7].

Molecular Binding Characteristics

The Na+/K+-ATPase inhibition by desacetylcinobufagin occurs through high-affinity binding to the α-subunit of the enzyme complex [7]. Spin-labeling studies have revealed that the compound binds within a wide, water-filled cavity that overlaps with the extracellular access channel for cations [7]. This binding site demonstrates significant water accessibility, allowing for dynamic interaction between the inhibitor and the enzyme complex.

The binding affinity of desacetylcinobufagin derivatives exhibits considerable variation based on structural modifications [7]. While the original compound shows lower affinity compared to some derivatives, the binding mode remains consistent with other cardiotonic steroids, involving specific interactions within the transmembrane domain of the Na+/K+-ATPase [7].

Kinetic and Pharmacological Properties

Detailed kinetic analysis reveals that desacetylcinobufagin exhibits complex inhibitory behavior with the Na+/K+-ATPase [7]. The enzyme-inhibitor complex demonstrates two distinct dissociation rates: a fast and a slow component relative to the duration of activity measurement [7]. This biphasic dissociation pattern suggests multiple binding conformations or allosteric effects within the enzyme-inhibitor complex.

The inhibitory potency of desacetylcinobufagin against guinea-pig heart Na+/K+-ATPase demonstrates reduced activity compared to its parent compound cinobufagin [9]. This observation indicates that the acetyl group at position 16 contributes significantly to the binding affinity and inhibitory potency of the compound [9].

Physiological Implications

Na+/K+-ATPase inhibition by desacetylcinobufagin results in fundamental alterations in cellular ionic homeostasis [8]. The blockade of the Na+/K+ pump leads to increased intracellular sodium concentrations and subsequent elevation of intracellular calcium levels through Na+/Ca2+ exchanger activity [8]. These ionic changes contribute to enhanced cardiac contractility and altered cellular excitability.

However, the relationship between Na+/K+-ATPase inhibition and anticancer activity appears complex, as cytotoxic effects are not always proportional to pump inhibition potency [7]. This suggests that desacetylcinobufagin may exert anticancer effects through additional mechanisms beyond Na+/K+-ATPase inhibition.

Na+/K+-ATPase Inhibition Data
Binding Site: Extracellular cation pathway, α-subunit
Cavity Properties: Wide, water-filled, accessible
Affinity: High-affinity binding with complex kinetics
Dissociation: Biphasic (fast and slow components)
Selectivity: Specific for cardiotonic steroid site
Functional Impact: Altered Na+/K+/Ca2+ homeostasis

Anti-Protozoal Efficacy Against Trypanosoma cruzi

Desacetylcinobufagin demonstrates significant anti-protozoal activity against Trypanosoma cruzi, the causative agent of Chagas disease [10] [11]. This activity represents a promising therapeutic avenue for addressing American trypanosomiasis, a neglected tropical disease affecting millions of individuals across Latin America [10].

Structure-Activity Relationships

Comprehensive analysis of desacetylcinobufagin derivatives reveals critical structure-activity relationships governing anti-trypanosomal efficacy [10]. The presence of hydroxyl groups at specific positions, particularly at C-14, significantly enhances biological activity against T. cruzi [10]. Bufadienolides with hydroxyl groups at C-14 demonstrate remarkably stronger antitrypanosomal activity compared to compounds with epoxy groups between C-14 and C-15 [10].

Structural modifications involving arginyl-diacid ester substitution at C-3 substantially increase trypanocidal efficacy [10]. This enhancement suggests that the polar, charged nature of these substituents facilitates interaction with parasitic cellular targets or improves bioavailability within the parasitic environment [10].

Mechanism of Anti-Protozoal Action

The anti-protozoal mechanism of desacetylcinobufagin against T. cruzi appears independent of Na+/K+-ATPase inhibition, distinguishing it from the compound's effects in mammalian systems [10]. Biochemical evaluations have revealed that T. cruzi possesses a Na+/K+-ATPase enzyme that demonstrates resistance to traditional cardiotonic steroid inhibition, including ouabain [10].

This resistance suggests that desacetylcinobufagin exerts its anti-trypanosomal effects through alternative molecular targets within the parasite [10]. Potential mechanisms may involve disruption of parasitic membrane integrity, interference with metabolic pathways, or inhibition of essential enzymes specific to trypanosomal biology [10].

Efficacy and Selectivity Profile

Quantitative assessment of anti-trypanosomal activity reveals IC50 values ranging from 8.0 to 29.0 μM against T. cruzi trypomastigotes, depending on specific structural features [10]. These concentrations demonstrate favorable potency compared to existing therapeutic options for Chagas disease [10].

The selectivity profile of desacetylcinobufagin shows variable cytotoxicity against mammalian cells, with IC50 values ranging from 0.17 to 54.11 μM in different cell lines [10]. Importantly, certain structural variants exhibit low mammalian cytotoxicity while maintaining anti-trypanosomal activity, suggesting potential for therapeutic development [10].

Comparative Therapeutic Potential

Desacetylcinobufagin derivatives demonstrate superior activity compared to some previously studied compounds [10]. For instance, hellebrigenin, another bufadienolide, showed anti-trypanosomal activity with an IC50 of 91.7 μg/mL, while telocinobufagin failed to demonstrate activity at concentrations up to 200 μg/mL [10]. This comparison highlights the enhanced potency of properly substituted desacetylcinobufagin analogs.

The structural requirements for optimal anti-trypanosomal activity include the presence of arginyl-diacid esters at C-3 and hydroxyl groups at C-14 [10]. These features appear essential for effective biochemical interactions with biological targets present in T. cruzi parasites [10].

Anti-Trypanosomal Activity Summary
Target Organism: Trypanosoma cruzi (Chagas disease)
IC50 Range: 8.0-29.0 μM (structure dependent)
Mechanism: Independent of Na+/K+-ATPase inhibition
Key Structural Features: C-14 hydroxyl, C-3 arginyl-diacid
Selectivity: Variable mammalian cytotoxicity
Reference Standard: Benznidazole IC50: 2.73 μM

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

400.22497412 g/mol

Monoisotopic Mass

400.22497412 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Jiang L, Liang SC, Wang C, Ge GB, Huo XK, Qi XY, Deng S, Liu KX, Ma XC. Identifying and applying a highly selective probe to simultaneously determine the O-glucuronidation activity of human UGT1A3 and UGT1A4. Sci Rep. 2015 Apr 17;5:9627. doi: 10.1038/srep09627. PubMed PMID: 25884245; PubMed Central PMCID: PMC4401096.
2: Zhang PW, Jiang RW, Ye WC, Tian HY. [Bufadienolides from venom of Bufo bufo gargarizans]. Zhongguo Zhong Yao Za Zhi. 2014 Mar;39(5):841-5. Chinese. PubMed PMID: 25204176.
3: Zhu ZT, Den S, Wang Y, Zhao YY, Wang L, Chen HR, Liu D. Novel microbial transformation of desacetylcinobufagin by Fusarium avenaceum AS 3.4594. J Asian Nat Prod Res. 2013;15(3):294-9. doi: 10.1080/10286020.2013.763227. Epub 2013 Feb 19. PubMed PMID: 23421737.
4: He X, Hu H, Wu Y, Zeng X. Urinary metabolites of cinobufagin in rats and their antiproliferative activities. Nat Prod Res. 2012;26(6):489-99. doi: 10.1080/14786419.2010.510798. Epub 2011 Jun 28. PubMed PMID: 21711170.
5: Ning J, Wu TH, Tian Y, Wang CY, Tian G, Zhang BJ, Liu KX, Ma XC. Identification of cinobufagin metabolites in the bile of rats. Xenobiotica. 2010 Jan;40(1):48-54. doi: 10.3109/00498250903331049. PubMed PMID: 19895259.
6: Ye M, Guo D. A new bufadienolide obtained from the biotransformation of cinobufagin by Alternaria alternata. Nat Prod Res. 2008 Jan 10;22(1):26-30. PubMed PMID: 17999335.
7: Qiao L, Zhou YZ, Qi XL, Lin LH, Chen H, Pang LY, Pei YH. Biotransformation of cinobufagin by Cunninghamella elegans. J Antibiot (Tokyo). 2007 Apr;60(4):261-4. PubMed PMID: 17456977.
8: Ye M, Guo D. Substrate specificity for the 12beta-hydroxylation of bufadienolides by Alternaria alternata. J Biotechnol. 2005 May 25;117(3):253-62. Epub 2005 Apr 9. PubMed PMID: 15862355.
9: Ye M, Qu G, Guo H, Guo D. Specific 12 beta-hydroxylation of cinobufagin by filamentous fungi. Appl Environ Microbiol. 2004 Jun;70(6):3521-7. PubMed PMID: 15184152; PubMed Central PMCID: PMC427727.
10: Toma S, Morishita S, Kuronuma K, Mishima Y, Hirai Y, Kawakami M. Metabolism and pharmacokinetics of cinobufagin. Xenobiotica. 1987 Oct;17(10):1195-202. PubMed PMID: 2827395.

Explore Compound Types